Calcitonin, salmon, Arg(11,18)-Lys(14)- is a synthetic peptide derived from salmon calcitonin, a hormone that plays a crucial role in calcium homeostasis. This compound is particularly noted for its efficacy in inhibiting bone resorption and promoting bone formation, making it significant in treating conditions such as osteoporosis and hypercalcemia. The specific sequence Arg(11,18)-Lys(14) indicates substitutions at positions 11 and 14 of the salmon calcitonin peptide chain, which can influence its biological activity and receptor binding characteristics.
Salmon calcitonin is synthesized from the thyroid glands of salmon and has been modified to enhance its therapeutic properties. The modifications in the amino acid sequence, such as the inclusion of arginine and lysine at specific positions, are designed to improve the peptide's stability and potency compared to natural forms.
Calcitonin belongs to the class of protein-based therapies and is categorized under hormones. It is classified as a biotech drug due to its peptide nature and the methods used for its production.
The synthesis of calcitonin, salmon, Arg(11,18)-Lys(14)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Calcitonin, salmon, Arg(11,18)-Lys(14)- has a complex three-dimensional structure characterized by an amphipathic alpha-helix that spans residues 9-19. The modifications at positions 11 and 14 introduce additional positive charges that can enhance receptor binding.
Calcitonin primarily undergoes enzymatic degradation in vivo rather than traditional chemical reactions. This degradation occurs mainly in the kidneys, where it is broken down into inactive metabolites.
Calcitonin exerts its biological effects by binding to specific receptors known as calcitonin receptors located primarily on osteoclasts.
Calcitonin, salmon, Arg(11,18)-Lys(14)- is primarily utilized in clinical settings for:
In research settings, this compound serves as a model for studying peptide hormone interactions with their receptors and exploring modifications that can enhance therapeutic efficacy .
Salmon calcitonin (sCT) is a 32-amino acid peptide hormone with a defined linear sequence and critical post-translational modifications. Its primary structure is: H-Cys¹-Ser-Asn-Leu-Ser-Thr-Cys⁷-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro³²-NH₂, featuring an intramolecular disulfide bridge between Cys¹ and Cys⁷ and a C-terminal prolinamide [4] [8]. The peptide’s molecular weight is 3,431.9 Da (molecular formula: C₁₄₅H₂₄₀N₄₄O₄₈S₂) [8].
The variant "calcitonin, salmon, Arg(11,18)-Lys(14)" implies targeted substitutions at positions 11, 14, and 18. Wild-type sCT contains:
Substituting Leu¹¹ and Gln¹⁸ with arginine introduces bulkier, positively charged side chains, while Lys¹⁴ remains unchanged. This modification is hypothesized to enhance receptor-binding kinetics through electrostatic interactions with negatively charged receptor domains [3].
Table 1: Primary Sequence Comparison of sCT Variants
Position | Wild-Type sCT | Variant sCT (Arg11,18-Lys14) | Functional Implication |
---|---|---|---|
1–7 | Cys-Ser-Asn-Leu-Ser-Thr-Cys | Identical | Disulfide bond constraining N-terminus |
11 | Leu | Arg | Enhanced positive charge; potential for stronger receptor interactions |
14 | Lys | Lys (unchanged) | Maintained basic charge for receptor docking |
18 | Gln | Arg | Introduced positive charge near C-terminal hinge region |
32 | Pro-NH₂ | Identical | C-terminal amidation critical for stability |
The disulfide bond between Cys¹ and Cys⁷ forms a 7-residue loop that rigidifies the N-terminus, serving as an anchor for the bioactive conformation [4] [9]. Nuclear magnetic resonance (NMR) studies in sodium dodecyl sulfate (SDS) micelles—a membrane-mimetic environment—reveal that sCT adopts an amphipathic α-helix spanning residues 9–19 [9]. This helix exhibits a hydrophobic face (Val⁸, Leu⁹, Leu¹², Leu¹⁶) and a hydrophilic face (Lys¹¹, Gln¹⁴, His¹⁷), enabling simultaneous interactions with lipid bilayers and the calcitonin receptor’s extracellular domain [9] [5].
The variant Arg¹¹,¹⁸-Lys¹⁴ directly perturbs this helical architecture:
Circular dichroism (CD) spectroscopy demonstrates that wild-type sCT achieves 40–48% α-helicity in hydrophobic solvents (e.g., 30% trifluoroethanol/water), compared to ≤15% in aqueous buffers [5]. The variant’s additional arginines may enhance helicity in physiological environments due to strengthened intramolecular interactions.
Table 2: Conformational Stability of sCT in Solvent Systems
Solvent System | Wild-Type sCT Helicity | Variant sCT (Predicted) | Structural Significance |
---|---|---|---|
Water | ≤15% | ≤20% | Unstructured state; rapid degradation |
30% Trifluoroethanol | 40–48% | 50–55% | Membrane-like environment; bioactive helix forms |
SDS Micelles | 52% (NMR-derived) | Not tested | Receptor-binding-competent conformation |
Human calcitonin (hCT) shares only 9 of 32 residues with sCT, yet both hormones bind the same calcitonin receptor (CT(a)R) with divergent pharmacological outcomes [3] [7]. Key distinctions include:
The variant Arg¹¹,¹⁸-Lys¹⁴ amplifies these differences:
This triple-basic motif (Arg¹¹, Lys¹⁴, Lys¹⁸) may mimic endogenous receptor-binding epitopes, explaining sCT’s 10–50× greater potency over hCT in hypocalcemic assays [3] [7].
Table 3: Functional Consequences of Sequence Divergence
Pharmacological Property | Salmon Calcitonin | Human Calcitonin | Role of Key Residues |
---|---|---|---|
Receptor Binding Affinity (Kd) | 0.8 nM | 10 nM | sCT helix (9–19) and Arg²⁴ stabilize binding |
cAMP Signaling Duration | >72 hours | <2 hours | sCT resists receptor internalization/desensitization |
Helix Propensity in Water | Low (15%) | Very low (<10%) | Hydrophobic residues (Leu⁹,¹²,¹⁶) stabilize sCT helix |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2